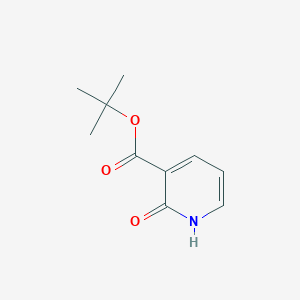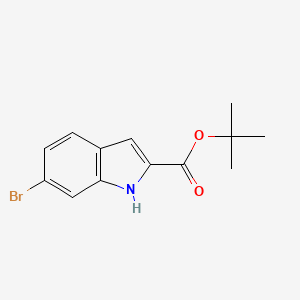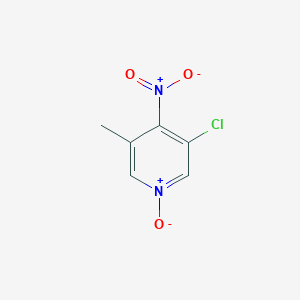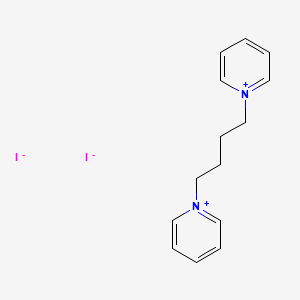
1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide, or 1,1'-di(pyridin-1-ium)diiodide, is an organic compound that has been widely studied for its potential applications in scientific research. It is a colorless crystalline solid that is soluble in water and other polar solvents. This compound is also known as pyridinium diiodide and is used as a reagent in organic synthesis.
Scientific Research Applications
1,1'-di(pyridin-1-ium)diiodide has a wide range of applications in scientific research. It has been used to study the properties of proteins and other biological molecules, as well as to catalyze organic reactions. It has also been used to detect the presence of certain metal ions in solution and to catalyze the oxidation of alcohols. Additionally, it has been used in the synthesis of organic compounds such as amines and aldehydes.
Mechanism of Action
1,1'-di(pyridin-1-ium)diiodide acts as an oxidizing agent in a number of reactions. It is capable of oxidizing alcohols and other organic compounds to their corresponding carbonyl compounds. It also acts as a catalyst for the oxidation of organic compounds in the presence of air or oxygen. Additionally, it can act as a reducing agent in the presence of certain metal ions.
Biochemical and Physiological Effects
1,1'-di(pyridin-1-ium)diiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and other microorganisms. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have antifungal and antiviral activity.
Advantages and Limitations for Lab Experiments
1,1'-di(pyridin-1-ium)diiodide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and other polar solvents, making it easy to work with. It is also relatively stable and does not require special storage conditions. However, it can be toxic in high concentrations, so it should be handled with care.
Future Directions
1,1'-di(pyridin-1-ium)diiodide has a number of potential future applications. It could be used as a catalyst for the synthesis of new organic compounds. Additionally, it could be used to develop new methods for the detection of metal ions in solution. It could also be used to develop new methods for the detection and quantification of proteins and other biological molecules. Finally, it could be used to develop new methods for the oxidation of alcohols and other organic compounds.
Synthesis Methods
1,1'-di(pyridin-1-ium)diiodide is synthesized by the reaction of pyridine with iodine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction proceeds at room temperature and the product is isolated by extraction with an organic solvent such as ethyl acetate. The product is then crystallized from an aqueous solution.
properties
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQXNNHFXUTLV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540341 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53394-56-2 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

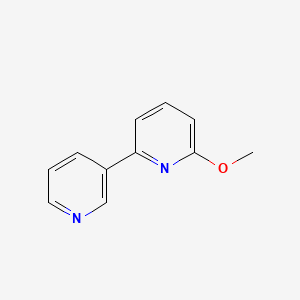
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
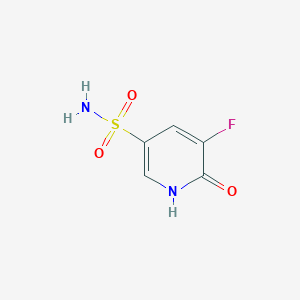
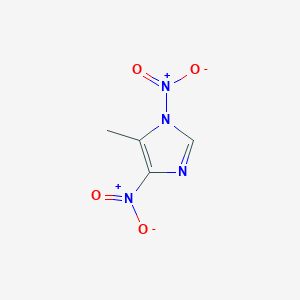
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
